molecular formula C19H17N5 B13659473 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine

1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine

Cat. No.: B13659473
M. Wt: 315.4 g/mol
InChI Key: PQYCRDPLPKGSME-UHFFFAOYSA-N
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Description

1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of quinoline derivatives with cyanamide and phenylethylamine under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to form carboxylic acids or amides.

Scientific Research Applications

1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Due to its biological activity, it is being studied for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-Cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine can be compared with other quinoline derivatives such as:

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Phenylquinoline: Similar in structure but lacks the cyano and guanidine groups, resulting in different biological activities.

    1-Cyano-2-phenylethylguanidine: Lacks the quinoline ring, leading to different chemical and biological properties.

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

1-cyano-2-(1-phenylethyl)-3-quinolin-5-ylguanidine

InChI

InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)

InChI Key

PQYCRDPLPKGSME-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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